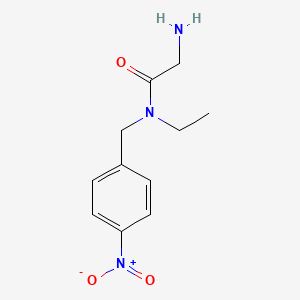

2-Amino-N-ethyl-N-(4-nitro-benzyl)-acetamide

Description

Contextualization within Amide Chemistry and Nitroaromatic Compounds

Amides are a cornerstone of organic and biological chemistry, characterized by a carbonyl group bonded to a nitrogen atom. The amide bond's stability, planarity, and ability to participate in hydrogen bonding are fundamental to the structure of peptides and proteins. Substituted acetamides, where the amide nitrogen is part of a more complex organic framework, are a vast class of compounds with diverse applications, including in medicinal chemistry and materials science.

Nitroaromatic compounds, containing one or more nitro groups (-NO₂) attached to an aromatic ring, are highly significant in industrial and synthetic chemistry. The nitro group is strongly electron-withdrawing, which profoundly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and directing electrophilic substitution to the meta position.

The subject of this article, 2-Amino-N-ethyl-N-(4-nitro-benzyl)-acetamide, is a tertiary amide that incorporates both a substituted acetamide (B32628) and a nitroaromatic (specifically, a 4-nitrobenzyl) moiety. This unique combination of functional groups suggests a rich and complex chemical character.

Significance of Multifunctional Organic Molecules in Chemical Research

Organic molecules that possess multiple functional groups, often referred to as multifunctional molecules, are of immense interest to chemical researchers. The interplay between different functional groups within the same molecule can lead to novel reactivity and physical properties that are not simply the sum of the individual parts. In the context of drug discovery and development, the strategic incorporation of various functional groups is a key strategy for modulating a molecule's biological activity, solubility, and metabolic stability. The presence of an amino group, an amide linkage, and a nitroaromatic ring in this compound makes it a prime example of a multifunctional organic molecule with potential for diverse chemical transformations and interactions.

Review of Related Structural Motifs in Synthetic Organic Chemistry

The synthesis of N-substituted acetamides is a well-established area of organic chemistry. Common methods include the acylation of primary or secondary amines with acetyl chloride or acetic anhydride, or the coupling of an amine with acetic acid using a dehydrating agent. For tertiary amides such as this compound, a common synthetic strategy involves the N-alkylation of a secondary amide or the acylation of a secondary amine.

The nitrobenzyl group is also a common structural motif. The synthesis of nitrobenzyl derivatives often starts from nitrobenzaldehyde or nitrobenzyl halides. For instance, the precursor to the title compound, N-ethyl-N-(4-nitrobenzyl)amine, can be synthesized via reductive amination of 4-nitrobenzaldehyde (B150856) with ethylamine (B1201723). This secondary amine can then be acylated to form the corresponding acetamide.

A plausible synthetic route to this compound would involve the acylation of N-ethyl-N-(4-nitrobenzyl)amine with a protected glycine (B1666218) derivative, such as N-Boc-glycine, followed by the removal of the protecting group to reveal the primary amino functionality.

Research Rationale and Objectives for this compound

The objective of this article is to provide a comprehensive overview of this compound based on available chemical literature, focusing on its synthesis, characterization, and the chemical properties endowed by its unique structural features. Due to the limited direct research on this specific molecule, data from closely related compounds will be used for comparative analysis.

Detailed Research Findings

A key intermediate in the synthesis of the title compound is N-ethyl-N-(4-nitrobenzyl)amine . The synthesis of this precursor has been reported and involves the reductive amination of 4-nitrobenzaldehyde with ethylamine. rsc.org

Synthesis of N-ethyl-N-(4-nitrobenzyl)amine rsc.org

| Reactants | Reagents | Solvent | Yield |

| 4-Nitrobenzaldehyde, Ethylamine | Sodium borohydride (B1222165) | Ethanol | 93% |

The characterization data for the resulting yellow oil are as follows:

¹H NMR (601 MHz, DMSO-d₆) δ: 8.19 – 8.16 (m, 2H), 7.63 – 7.59 (m, 2H), 3.81 (s, 2H), 2.51 (q, J = 7.0 Hz, 2H), 2.21 (bs, 1H), 1.03 (t, J = 7.1 Hz, 3H). rsc.org

The subsequent step would be the acylation of this secondary amine. While the direct acylation with 2-aminoacetyl chloride would be challenging due to self-reactivity, a more viable route involves using a protected amino acid, such as N-Boc-glycine, followed by deprotection.

A closely related compound, N-Ethyl-N-(4-nitrophenyl)acetamide , has been synthesized and characterized. rsc.org Although this compound has the nitro group directly on the phenyl ring attached to the amide nitrogen rather than on a benzyl (B1604629) group, its spectroscopic data provide a useful reference for the expected signals of the title compound.

Characterization Data for N-Ethyl-N-(4-nitrophenyl)acetamide rsc.org

| Property | Data |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.29 (d, J = 8.1 Hz, 2H), 7.36 (d, J = 8.2 Hz, 2H), 3.80 (q, J = 6.9 Hz, 2H), 1.93 (s, 3H), 1.13 (t, J = 6.9 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ | 169.7, 148.6, 146.6, 128.8, 125.0, 44.1, 22.8, 13.0 |

| ESI-HRMS | calcd for C₁₀H₁₃N₂O₃ (M + H)⁺ 209.0920; found, 209.0915 |

Based on these data, one could predict the spectroscopic features of this compound. The ¹H NMR spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), a singlet for the benzylic protons, aromatic protons in the para-substituted pattern, and a singlet for the methylene (B1212753) protons of the acetamide moiety. The protons of the primary amino group would likely appear as a broad singlet. The ¹³C NMR would show corresponding signals for all the unique carbon atoms.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-ethyl-N-[(4-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-13(11(15)7-12)8-9-3-5-10(6-4-9)14(16)17/h3-6H,2,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHARJCYQBSLQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Amino N Ethyl N 4 Nitro Benzyl Acetamide

Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-Amino-N-ethyl-N-(4-nitro-benzyl)-acetamide, the key disconnections involve the amide bond and the C-N bonds of the secondary amine precursor.

A primary retrosynthetic disconnection breaks the central acetamide (B32628) C-N bond. This is a reliable disconnection corresponding to standard amide synthesis reactions. amazonaws.com This approach suggests two main synthons: an activated glycine (B1666218) equivalent and a secondary amine, N-ethyl-N-(4-nitrobenzyl)amine.

Synthon A: A glycine cation equivalent (⁺CH₂C(O)-) attached to the secondary amine.

Synthon B: An N-ethyl-N-(4-nitrobenzyl)amine anion equivalent.

Alternatively, the glycine portion could carry the nucleophilic amino group.

Synthon C: A glycine derivative with a protected amino group (PG-NHCH₂C(O)X).

Synthon D: The secondary amine, N-ethyl-N-(4-nitrobenzyl)amine.

The secondary amine precursor (Synthon D) can be further disconnected. A logical approach is to break the N-benzyl bond, leading to ethylamine (B1201723) and a 4-nitrobenzyl halide. This strategy is based on N-alkylation reactions.

This analysis leads to the identification of several key precursors for the synthesis, as detailed in the table below.

| Precursor Category | Specific Examples |

| Glycine Derivatives | Glycine, 2-Chloroacetyl chloride, 2-Bromoacetyl bromide, Boc-glycine, Cbz-glycine |

| Secondary Amine | N-ethyl-N-(4-nitrobenzyl)amine |

| Amine Precursors | Ethylamine, 4-Nitrobenzylamine (B181301), 4-Nitrobenzyl chloride, 4-Nitrobenzyl bromide |

| Coupling Reagents | Dicyclohexylcarbodiimide (B1669883) (DCC), Thionyl chloride (SOCl₂) |

Optimized Synthesis Strategies

The formation of the amide bond is the central step in this synthesis. Several established methods can be employed. masterorganicchemistry.com

Acyl Halide Method: This is one of the most common methods for preparing amides. libretexts.org It involves reacting the secondary amine, N-ethyl-N-(4-nitrobenzyl)amine, with an activated glycine derivative like 2-chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. The resulting 2-chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide can then be converted to the final product by reacting it with an amino source, such as ammonia (B1221849) or sodium azide (B81097) followed by reduction.

Coupling Reagent Method: When using a protected amino acid like Boc-glycine, a coupling reagent is required to facilitate the direct reaction between the carboxylic acid and the amine. masterorganicchemistry.comresearchgate.net Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. masterorganicchemistry.com This method is advantageous as it proceeds under mild conditions, which is beneficial for sensitive substrates. researchgate.net

Aminolysis of Esters: While less common for this type of synthesis, an ester of a protected glycine could potentially react with the secondary amine under heat or catalysis to form the amide. However, this method is generally less efficient than the acyl halide or coupling agent approaches. libretexts.org

The synthesis of the N-ethyl-N-(4-nitrobenzyl)amine intermediate is a critical preliminary step. This can be achieved through sequential N-alkylation.

Sequential Alkylation: This strategy can begin with either ethylamine or 4-nitrobenzylamine.

Starting with Ethylamine: Ethylamine can be reacted with 4-nitrobenzyl chloride or bromide in the presence of a base. This reaction can be challenging to control, as the resulting secondary amine (N-ethyl-4-nitrobenzylamine) can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct. Careful control of stoichiometry and reaction conditions is necessary.

Starting with 4-Nitrobenzylamine: A more controlled approach involves the acylation of 4-nitrobenzylamine with acetyl chloride to form N-(4-nitrobenzyl)acetamide. This amide can then be reduced using a powerful reducing agent like LiAlH₄ to yield N-ethyl-N-(4-nitrobenzyl)amine. This avoids the over-alkylation issue.

Reductive Amination: An alternative route involves the reaction of 4-nitrobenzaldehyde (B150856) with ethylamine to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to give the desired secondary amine. This method is often efficient and provides good yields.

The primary amino group in the final product requires careful consideration throughout the synthesis. There are two main strategies to address this: late-stage introduction of the amino group or the use of a protected glycine derivative.

Late-Stage Amination: A straightforward approach is to use a 2-haloacetyl halide (e.g., 2-chloroacetyl chloride) for the amide bond formation step. This yields an α-halo amide intermediate. The halide can then be displaced by a nitrogen nucleophile. For example, reaction with sodium azide followed by reduction (e.g., with H₂/Pd-C or LiAlH₄) would yield the primary amine. This method avoids protecting group manipulations but involves handling potentially hazardous azides.

Use of Protected Glycine: A more elegant and common strategy in complex syntheses involves using an N-protected glycine derivative. masterorganicchemistry.comresearchgate.net The protecting group masks the nucleophilicity of the amino group during the amide bond formation step and can be removed at the end of the synthesis. masterorganicchemistry.com

| Protecting Group | Introduction Reagent | Cleavage Conditions | Advantages/Disadvantages |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) masterorganicchemistry.com | Strong acid (e.g., Trifluoroacetic acid - TFA) masterorganicchemistry.com | Adv: Stable to many conditions, clean cleavage. Disadv: Requires strong acid for removal. |

| Cbz (Carboxybenzyl) | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Adv: Mild, neutral cleavage. Disadv: Incompatible with other reducible groups (like the nitro group). |

Given the presence of a nitro group, which can be reduced under catalytic hydrogenation conditions, the Boc group is a more suitable choice for this specific synthesis. The final step would be the deprotection of the Boc group using an acid like TFA to reveal the primary amine. masterorganicchemistry.com

Mechanistic Considerations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting potential side reactions.

The mechanism of amide bond formation via an acyl chloride is a classic example of nucleophilic acyl substitution. youtube.comstudysmarter.co.uk

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the secondary amine (N-ethyl-N-(4-nitrobenzyl)amine) on the electrophilic carbonyl carbon of the acyl chloride (e.g., Boc-glycyl chloride). The lone pair of electrons on the nitrogen atom forms a new C-N bond, while the π-electrons of the carbonyl group move to the oxygen atom. youtube.com

Formation of Tetrahedral Intermediate: This step results in the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbon atom is bonded to the original carbonyl oxygen (now an oxyanion), the chlorine atom, the glycine methylene (B1212753) group, and the newly added secondary amine nitrogen (which now bears a positive charge). youtube.com

Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses to restore the stable carbonyl group. The oxyanion's electrons reform the C=O double bond.

Expulsion of the Leaving Group: Simultaneously, the most suitable leaving group, the chloride ion (Cl⁻), is expelled. youtube.com

Deprotonation: The resulting protonated amide is then deprotonated by a base (such as triethylamine, which is added to the reaction mixture) to yield the final, neutral amide product and triethylammonium (B8662869) chloride.

This two-step addition-elimination mechanism is characteristic of nucleophilic acyl substitution reactions and is a highly efficient way to form robust amide bonds. libretexts.orgyoutube.com

Purification and Isolation Techniques Development

The effective purification and isolation of this compound are critical for obtaining a high-purity final product. The compound's structure, featuring a polar amino group, a nitroaromatic system, and a tertiary amide, dictates the selection of appropriate techniques.

Chromatographic Methodologies (e.g., Column Chromatography, HPLC)

Chromatography is a primary method for the purification of N-substituted acetamides.

Column Chromatography: Gravity or flash column chromatography using silica (B1680970) gel is a standard method for purifying amide compounds. acs.orgnih.gov Given the polarity of the target molecule, a gradient elution system is often effective. A typical approach would involve starting with a less polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, and gradually increasing the polarity by adding methanol (B129727) to effectively separate the desired product from non-polar impurities and highly polar starting materials or by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical assessment of purity and preparative purification of aromatic amines and amides. oup.comthermofisher.com A reverse-phase HPLC method is generally suitable for this compound. sielc.com This would typically employ a C18 bonded-phase column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. nih.gov The prominent nitrobenzyl chromophore allows for sensitive detection using a UV detector at wavelengths around 254 nm. oup.com

| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica Gel | C18 (Reverse-Phase) |

| Mobile Phase | Gradient: Hexane/Ethyl Acetate → Ethyl Acetate/Methanol | Isocratic or Gradient: Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate) |

| Detection | Thin-Layer Chromatography (TLC) | UV-Vis Detector (e.g., at 254 nm) |

| Application | Preparative scale purification | Analytical purity check and preparative scale purification |

Recrystallization and Crystallization Protocols

Recrystallization is a cost-effective and scalable method for purifying solid organic compounds based on differences in solubility at varying temperatures. libretexts.orgmt.com The selection of an appropriate solvent is the most critical step. mt.com

For this compound, a solvent screening would be the initial step. Solvents in which the compound is sparingly soluble at room temperature but highly soluble when heated are ideal candidates. libretexts.org Suitable single-solvent candidates could include ethanol, methanol, or ethyl acetate. If a single solvent does not provide adequate separation, a two-solvent system, such as ethyl acetate-hexane or methanol-water, can be employed. prepchem.comnih.gov In this method, the compound is dissolved in the "good" solvent (e.g., ethyl acetate) at an elevated temperature, and the "poor" solvent (e.g., hexane) is added dropwise until turbidity is observed, followed by slow cooling to induce the formation of pure crystals.

| Solvent/System | Rationale | Procedure |

| Ethanol | Good solubility for polar compounds at high temperatures. | Dissolve compound in hot ethanol, allow to cool slowly. |

| Ethyl Acetate | Medium polarity, often effective for amides. | Dissolve in hot ethyl acetate, cool, and collect crystals. |

| Ethyl Acetate / Hexane | Two-solvent system for fine-tuning solubility. | Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool. |

| Methanol / Water | Polar protic system. | Dissolve in hot methanol, add water until persistent turbidity, then cool slowly. nih.gov |

Comparative Analysis of Synthetic Routes and Yield Optimization

Route 1: Sequential N-Alkylation of a Precursor Amide

This route involves the step-wise alkylation of a primary or secondary amide. A plausible pathway begins with a protected 2-aminoacetamide, for example, N-Boc-2-aminoacetamide. This precursor could first be alkylated with ethyl iodide or a similar ethylating agent, followed by a second alkylation with 4-nitrobenzyl bromide. The final step would be the deprotection of the amino group. An alternative is to start with N-ethyl-2-aminoacetamide (if available) and perform a direct N-benzylation. Modern N-alkylation methods often employ alcohols as alkylating agents in the presence of a metal catalyst, which is a greener alternative to using alkyl halides. nih.govrsc.orgresearchgate.net

Route 2: Amide Bond Formation via Coupling Agent

This approach involves the formation of the central amide bond as a key step. The required secondary amine, N-ethyl-N-(4-nitrobenzyl)amine, would first be synthesized, potentially via reductive amination of 4-nitrobenzaldehyde with ethylamine. This amine is then coupled with a protected glycine derivative (e.g., N-Boc-glycine) using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). walisongo.ac.id The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). tandfonline.com The final step involves the removal of the Boc protecting group under acidic conditions.

Comparative Analysis

| Parameter | Route 1: N-Alkylation | Route 2: Amide Coupling |

| Key Transformation | C-N bond formation (Alkylation) | C-N bond formation (Amidation) |

| Precursors | Protected 2-aminoacetamide, Ethylating agent, 4-Nitrobenzylating agent | N-ethyl-N-(4-nitrobenzyl)amine, Protected glycine |

| Reagents | Strong base (e.g., NaH) or Metal catalyst (for alcohol alkylation) nih.govresearchgate.net | Coupling agent (e.g., EDCI, HATU), Base (e.g., DIPEA) walisongo.ac.idtandfonline.com |

| Advantages | Potentially fewer steps if starting from a common precursor. Greener options available using alcohols. rsc.org | High-yielding and reliable coupling reactions. Milder conditions compared to classical alkylation. Avoids over-alkylation. |

| Disadvantages | Risk of di-alkylation or other side reactions. Traditional methods may use harsh bases and alkyl halides. | Requires synthesis of the secondary amine precursor. Coupling reagents can be expensive. |

| Yield Optimization | Use of phase-transfer catalysts mdpi.com, optimization of base and solvent, employing catalytic methods with alcohols. | Screening of different coupling reagents and bases, precise control of stoichiometry and temperature. walisongo.ac.id |

Yield optimization for any chosen route involves a systematic study of reaction parameters. For N-alkylation, this includes the choice of base, solvent, temperature, and reaction time. For amide coupling, the selection of the coupling agent and additives can significantly impact the yield and minimize side reactions like racemization (though not applicable here). walisongo.ac.id Comparing different synthetic strategies based on metrics like atom economy and process mass intensity can also guide the selection of the most efficient and environmentally benign route. walisongo.ac.id

Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search for advanced spectroscopic and analytical data for the chemical compound “this compound” (CAS No. 760137-23-3), it has been determined that the specific experimental data required to fully detail its chemical characterization is not available in the public domain. While the existence of the compound is confirmed through various chemical suppliers and a clinical study, the detailed spectral datasets necessary for a complete analysis as per the requested outline could not be located.

The compound, also known as GSK269984A, was the subject of a human microdose evaluation to assess its pharmacokinetic profile. In this study, the compound's concentration in plasma was measured using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. nih.govnih.gov This indicates that mass spectrometry has been utilized for its analysis, particularly for quantification in biological matrices. However, the study's publication does not include the foundational high-resolution mass spectrometry (HRMS) data or an analysis of the compound's fragmentation patterns, which are essential for the molecular identification and structural analysis sections of this article.

Similarly, no publicly accessible Nuclear Magnetic Resonance (NMR) spectroscopic data—including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, or two-dimensional (2D) NMR studies—could be found for "this compound." Such data is fundamental for the definitive structural elucidation of an organic molecule. Information regarding the application of isotopic labeling in NMR studies specific to this compound is also unavailable.

While several chemical suppliers list "this compound" and some indicate the availability of analytical documentation such as NMR and LC-MS, the actual spectral data is not provided in their public-facing materials.

Due to the absence of the necessary primary spectral data, it is not possible to provide a scientifically accurate and thorough article that adheres to the specific requirements of the requested outline, which includes detailed interpretation of NMR and mass spectrometry results.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like 2-Amino-N-ethyl-N-(4-nitro-benzyl)-acetamide. This method allows for the ionization of the analyte directly from a solution, typically resulting in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

For this compound (C₁₁H₁₅N₃O₃, Molecular Weight: 237.26 g/mol ), the ESI-MS spectrum in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule at a mass-to-charge ratio (m/z) of 238.27. Depending on the solvent system and the presence of alkali metal salts, adduct ions such as [M+Na]⁺ (m/z 260.24) or [M+K]⁺ (m/z 276.35) may also be observed. The high resolution of modern mass spectrometers would allow for the determination of the exact mass of these ions, confirming the elemental composition of the parent molecule.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₆N₃O₃⁺ | 238.1186 |

| [M+Na]⁺ | C₁₁H₁₅N₃O₃Na⁺ | 260.1006 |

| [M+K]⁺ | C₁₁H₁₅N₃O₃K⁺ | 276.0745 |

| Note: The m/z values are calculated based on the most abundant isotopes of the constituent elements. |

Fragmentation Pathways and Structural Elucidation

Tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID) of the protonated parent ion [M+H]⁺, provide invaluable information for structural elucidation by revealing characteristic fragmentation pathways. For this compound, several key fragmentation routes can be predicted based on its structure.

The most labile bonds are generally those adjacent to heteroatoms or functional groups. A primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-nitrobenzyl cation (m/z 136.04) and a neutral fragment corresponding to 2-amino-N-ethyl-acetamide. Another significant fragmentation could occur at the amide bond, resulting in the loss of the acetamide (B32628) group or parts thereof. Cleavage of the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group would yield a fragment ion corresponding to the N-ethyl-N-(4-nitro-benzyl)-amine cation. The presence of the ethyl group also allows for the possibility of ethylene (B1197577) loss (28 Da) through a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, although this is less probable in this specific structure.

A plausible fragmentation scheme would involve the following key fragment ions:

m/z 136.04: Corresponding to the [C₇H₆NO₂]⁺ ion (4-nitrobenzyl cation), resulting from the cleavage of the benzylic C-N bond.

m/z 102.08: Corresponding to the [C₄H₁₀N₂O]⁺ ion (protonated 2-amino-N-ethyl-acetamide), which would be the other product of the benzylic C-N bond cleavage.

Loss of 43 Da: Corresponding to the loss of the acetyl group (CH₃CO) from the parent ion.

The precise fragmentation pattern would be confirmed by high-resolution MS/MS analysis, which would allow for the determination of the elemental composition of each fragment ion, thereby providing strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its constituent bonds.

Based on the structure, the following key absorption peaks can be anticipated:

N-H Stretching: The primary amine (-NH₂) group should give rise to two medium to weak absorption bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is expected in the range of 1630-1680 cm⁻¹. This is often referred to as the Amide I band.

N-O Stretching: The nitro group (-NO₂) will be characterized by two strong absorption bands: an asymmetric stretching vibration typically between 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1345-1385 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds will likely appear in the fingerprint region, between 1000-1350 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring are expected to produce several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the primary amine can be observed around 1590-1650 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium-Weak |

| Primary Amine (-NH₂) | N-H Bend | 1590-1650 | Variable |

| Aromatic C-H | C-H Stretch | >3000 | Variable |

| Aliphatic C-H | C-H Stretch | 2850-3000 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1630-1680 | Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500-1560 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1345-1385 | Strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Variable |

| C-N | C-N Stretch | 1000-1350 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth Techniques

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a compound like this compound, several common techniques could be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol (B129727), or acetone) is allowed to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Over time, the anti-solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization at the interface.

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a reservoir of a more volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the solution, leading to crystallization.

The choice of solvent and crystallization technique is often determined empirically through extensive screening.

Lattice Parameters and Space Group Analysis

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. The positions of the diffraction spots are used to determine the dimensions of the unit cell—the basic repeating unit of the crystal lattice—which are defined by the lattice parameters a, b, c, and the angles α, β, γ. The symmetry of the diffraction pattern allows for the determination of the crystal system and the space group, which describes the symmetry operations that relate the molecules within the unit cell.

Conformational Analysis in the Solid State

The intensities of the diffracted X-ray beams are used to calculate an electron density map of the unit cell, from which the positions of the individual atoms can be determined. This allows for a detailed conformational analysis of this compound in the solid state. Key aspects to be determined would include:

The planarity of the 4-nitrophenyl group.

The torsion angles around the C-N bonds, which would define the orientation of the ethyl and acetamide substituents relative to the benzyl (B1604629) group.

The conformation of the ethylamino-acetamide side chain.

The presence of any intramolecular or intermolecular hydrogen bonds, which can significantly influence the molecular packing in the crystal lattice. For instance, the primary amine group could act as a hydrogen bond donor, while the carbonyl oxygen, the nitro group oxygens, and the tertiary amine nitrogen could act as hydrogen bond acceptors.

This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions with other molecules.

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound features several functional groups capable of participating in a variety of intermolecular interactions, which are critical in defining its solid-state architecture and physicochemical properties. The key interaction motifs are hydrogen bonds, driven by the presence of hydrogen bond donors and acceptors within the molecule.

The primary amine (-NH₂) group serves as a strong hydrogen bond donor. The two hydrogen atoms can interact with electronegative atoms on adjacent molecules. The most prominent hydrogen bond acceptors in the structure are the oxygen atom of the amide carbonyl group (C=O) and the two oxygen atoms of the nitro group (-NO₂). This functionality allows for the formation of robust and intricate hydrogen bonding networks.

In analogous N-substituted acetamides, such as N-benzylacetamide, molecules are known to be interconnected by a framework of intermolecular N—H⋯O hydrogen bonds, often forming infinite chains or more complex three-dimensional arrays. researchgate.net For this compound, it is anticipated that N—H⋯O interactions between the primary amine of one molecule and the amide carbonyl oxygen of a neighboring molecule would be a dominant feature of its crystal lattice.

Furthermore, the nitro group is a potent hydrogen bond acceptor. The oxygen atoms of the nitro group can readily participate in hydrogen bonds with the primary amine's hydrogen atoms (N—H⋯O). Such interactions are commonly observed in the crystal structures of nitro-aromatic compounds and contribute significantly to the stability of the crystal packing. tandfonline.com

A summary of the potential intermolecular interactions is presented below.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Primary Amine (N-H) | Amide Carbonyl (O=C) | Primary interaction forming chains/sheets |

| Hydrogen Bond | Primary Amine (N-H) | Nitro Group (O=N) | Contributes to 3D network stability |

| Weak Hydrogen Bond | Aliphatic/Aromatic C-H | Amide/Nitro Oxygen | Fine-tunes molecular packing |

| π-π Stacking | 4-nitrobenzyl ring | 4-nitrobenzyl ring | Stabilizes crystal lattice through aryl interactions |

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of pharmaceutical intermediates and active compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for non-polar to moderately polar compounds.

Method development for this compound would focus on achieving a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities arising from synthesis or degradation. A typical starting point would involve a C18 stationary phase, which provides excellent hydrophobic retention for the benzyl group. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The presence of the basic amine group suggests that a slightly acidic mobile phase (e.g., using formic acid or a phosphate (B84403) buffer at a pH of 3-4) would be beneficial to ensure the analyte is in its protonated form, which generally leads to better peak shape and retention time stability on silica-based columns. pensoft.netresearchgate.net

Detection is readily achieved using a UV-Vis detector, as the 4-nitrobenzyl chromophore exhibits strong absorbance at wavelengths around 254-280 nm. seq.es The method would be validated according to ICH guidelines to ensure it is fit for its intended purpose, assessing parameters such as linearity, precision, accuracy, and selectivity. researchgate.netrjpharmacognosy.ir

A hypothetical set of optimized HPLC conditions and validation parameters is detailed in the tables below.

Table 2: Exemplary HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 3: Representative Method Validation Data

| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Intra-day Precision (%RSD) | ≤ 2.0% | 0.85% |

| Inter-day Precision (%RSD) | ≤ 2.0% | 1.20% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.3% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.03 µg/mL |

Chiral Chromatography for Enantiomer Resolution

The structure of this compound does not inherently contain a chiral center. However, synthetic derivatives or related compounds in this class may be chiral, necessitating methods for enantiomeric separation. Chiral HPLC is the premier technique for resolving enantiomers, relying on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP). csfarmacie.cznih.gov

For compounds containing amine functionalities and aromatic rings, polysaccharide-based CSPs are often highly effective. nih.gov Columns based on derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are capable of resolving a wide array of chiral molecules through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. yakhak.org

The separation would typically be performed in normal-phase mode, using a mobile phase consisting of an alkane (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol). yakhak.org The alcohol component is crucial for modulating retention and enantioselectivity. Small amounts of an amine additive, like diethylamine, are often included in the mobile phase to improve the peak shape of basic analytes by minimizing interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support. researchgate.net The goal is to achieve baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks, allowing for accurate quantification of enantiomeric purity or excess.

Table 4: Typical Chiral HPLC Method Parameters for Enantiomeric Resolution

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are foundational to understanding the electronic behavior of the molecule. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. materialsciencejournal.orgnih.gov This process involves calculating the molecule's electron density to find the lowest energy state, which corresponds to the most probable molecular structure. materialsciencejournal.org For 2-Amino-N-ethyl-N-(4-nitro-benzyl)-acetamide, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311G(d,p), would be performed to predict key structural parameters. materialsciencejournal.orgnih.gov

Hypothetical Optimized Geometry Parameters for this compound using DFT/B3LYP

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| N-C (nitro) | ~1.48 Å | |

| C-N (amide) | ~1.36 Å | |

| Bond Angle | O=C-N (amide) | ~122° |

| C-N-C (nitro group) | ~118° |

| Dihedral Angle | C-N-C-C (benzyl rotation) | Variable |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual calculated values would require a specific DFT study.

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.comchalcogen.ro The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govchalcogen.ro A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro For this compound, the analysis would likely show the HOMO localized on the electron-rich amino and benzyl (B1604629) groups, while the LUMO would be concentrated on the electron-withdrawing nitro group. materialsciencejournal.orgresearchgate.net This distribution helps predict which parts of the molecule are susceptible to electrophilic and nucleophilic attack.

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 eV | Highest Occupied Molecular Orbital |

| LUMO | -2.1 eV | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 eV | LUMO - HOMO |

Note: This table presents hypothetical energy values to illustrate the concept of HOMO-LUMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. researchgate.netnih.gov This analysis transforms the complex molecular orbitals from DFT calculations into a more intuitive picture of localized bonds and lone pairs. nih.gov

For this compound, NBO analysis would quantify the charge distribution on each atom, revealing the polarity of bonds like the C=O and N-O bonds. It would also identify key stabilizing interactions, such as the delocalization of lone pair electrons from the amide nitrogen into the carbonyl group's antibonding orbital (π* C=O), which contributes to the planarity and stability of the amide bond.

Conformational Analysis and Potential Energy Surfaces

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov A Potential Energy Surface (PES) scan is a common technique where the total energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov

By systematically rotating key bonds in this compound—such as the bond connecting the benzyl group to the nitrogen atom—a PES can be generated. nih.gov The minima on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy transition states. This analysis would reveal the preferred orientation of the ethyl and 4-nitrobenzyl groups, which is governed by a balance of steric repulsion and stabilizing electronic interactions.

Molecular Dynamics Simulations to Explore Conformational Space

While PES scans explore conformations by systematically changing specific angles, Molecular Dynamics (MD) simulations offer a more dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This technique allows researchers to explore the accessible conformational space of a molecule at a given temperature, providing insights into its flexibility and dynamic behavior. researchgate.net An MD simulation of this compound would show how the various parts of the molecule move and flex, revealing the most frequently adopted conformations and the transitions between them in a simulated environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data. DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.govnih.gov Each calculated frequency can be animated to visualize the specific atomic motions (e.g., stretching, bending) associated with it.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is often used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govscielo.br By calculating the magnetic shielding around each nucleus (¹H and ¹³C), theoretical NMR spectra can be generated. researchgate.netscielo.br Comparing these predicted spectra with experimental ones helps confirm the molecular structure and assign specific signals to the correct atoms in this compound.

Hypothetical Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amino) | ~3450 | ~3430 |

| C=O Stretch (amide) | ~1680 | ~1665 |

| NO₂ Asymmetric Stretch | ~1550 | ~1530 |

| NO₂ Symmetric Stretch | ~1350 | ~1340 |

Note: Predicted frequencies are often systematically higher than experimental ones and may be scaled for better comparison.

Investigation of Dipole Moments, Polarizability, and Hyperpolarizability

The study of dipole moments, polarizability, and hyperpolarizability is fundamental to understanding the non-linear optical (NLO) properties of a molecule. These properties are intrinsically linked to the molecular structure, electron distribution, and the presence of electron-donating and electron-withdrawing groups. For a molecule like this compound, which contains an electron-donating amino group and an electron-withdrawing nitro group, significant NLO properties could be anticipated.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to determine these properties. For instance, studies on similar nitro-substituted aromatic compounds have demonstrated the utility of these computational approaches. The key parameters investigated are:

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is a measure of the second-order NLO response of a molecule. A high β value is indicative of a material that can efficiently generate second-harmonic radiation, a property useful in laser technology.

While specific calculated values for this compound are not available in the literature, a computational study would likely involve optimizing the molecular geometry and then calculating the electronic properties. The results would be presented in a tabular format, similar to the hypothetical data shown below, which illustrates the type of information that would be generated.

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (µ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | esu |

| First-Order Hyperpolarizability (β) | Data not available | esu |

Note: The table above is for illustrative purposes only, as specific computational data for this compound is not currently published.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the packing of molecules in the solid state and how intermolecular forces, such as hydrogen bonds and van der Waals interactions, contribute to the stability of the crystal structure.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the following key interactions:

Hydrogen Bonds: The presence of the amino group (N-H) and the nitro and acetamide (B32628) groups (containing oxygen atoms) would likely lead to the formation of N-H···O hydrogen bonds, which are strong directional interactions that play a significant role in molecular packing.

H···H Contacts: These are generally the most abundant type of contact in organic molecules and represent van der Waals interactions.

C-H···π Interactions: The aromatic ring can participate in interactions with hydrogen atoms from neighboring molecules.

Other Contacts: Interactions involving other atoms, such as C···H, O···H, and N···H, would also be quantified.

A study on the related compound, 2-chloro-N-(4-nitrophenyl)acetamide, revealed that the crystal structure is stabilized by N-H···O hydrogen bonds and N=O···ring interactions. imist.ma A Hirshfeld surface analysis of this compound would provide similar detailed insights. The results of such an analysis are typically summarized in a table detailing the percentage contribution of each type of intermolecular contact.

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Other Contacts | Data not available |

Note: This table is illustrative and represents the type of data that would be obtained from a Hirshfeld surface analysis. Specific data for this compound is not available in published literature.

An in-depth analysis of the chemical reactivity and transformation pathways of this compound reveals a compound with multiple functional groups, each exhibiting distinct chemical behaviors. The reactivity is primarily centered around its three key features: the aromatic nitro group, the tertiary amide linkage, and the primary α-amino group. Understanding these reactive sites is crucial for predicting the compound's behavior in various chemical environments and for designing synthetic routes involving this molecule.

Derivatization Strategies and Analog Synthesis

Synthesis of Analogs with Modified N-ethyl Moieties

The N-ethyl group of 2-Amino-N-ethyl-N-(4-nitro-benzyl)-acetamide can be readily modified to explore the impact of steric bulk and electronics at this position. Synthetic approaches to such analogs generally involve the alkylation of the parent secondary amine, N-(4-nitrobenzyl)amine, with different alkyl halides prior to the acetamide (B32628) formation.

| R-group | Resulting N-substituent | Potential Synthetic Precursor |

| -CH₃ | N-methyl | N-methyl-N-(4-nitrobenzyl)amine |

| -CH(CH₃)₂ | N-isopropyl | N-isopropyl-N-(4-nitrobenzyl)amine |

| -CH₂CH₂OH | N-(2-hydroxyethyl) | N-(2-hydroxyethyl)-N-(4-nitrobenzyl)amine |

| -CH₂C₆H₅ | N-benzyl | N,N-dibenzylamine (after debenzylation of one group) |

Table 1: Examples of N-ethyl Moiety Modifications and Potential Precursors

Research on related N,N-disubstituted acetamides has shown that even subtle changes to the N-alkyl groups can significantly alter the biological activity of the molecule. For instance, in a series of pyrazolopyrimidine-based acetamides, replacing an N-ethyl group with a bulkier tert-butyl group led to a substantial decrease in binding affinity for the translocator protein (TSPO). Conversely, the introduction of a phenyl ring to create a phenyl-ethyl substitution pattern resulted in a ligand with exceptionally high affinity. This suggests that the size and nature of the substituent at this position are critical for molecular recognition and interaction with biological targets.

Derivatization of the 4-Nitrobenzyl Group (e.g., substituent variations on the phenyl ring)

The 4-nitrobenzyl group is another key target for derivatization. The nitro group at the para position is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. Modifications to the phenyl ring, such as altering the position of the nitro group or introducing other substituents, can provide valuable insights into the electronic and steric requirements for activity.

A general synthetic route to these analogs would involve the reaction of N-ethyl-2-aminoacetamide with a variety of substituted benzyl (B1604629) halides.

| Substituent (X) on Benzyl Ring | Resulting N-benzyl Moiety | Potential Synthetic Precursor |

| 3-NO₂ | N-(3-nitrobenzyl) | 1-(bromomethyl)-3-nitrobenzene |

| 2-NO₂ | N-(2-nitrobenzyl) | 1-(bromomethyl)-2-nitrobenzene |

| 4-Cl | N-(4-chlorobenzyl) | 1-(bromomethyl)-4-chlorobenzene |

| 4-OCH₃ | N-(4-methoxybenzyl) | 1-(bromomethyl)-4-methoxybenzene |

| 4-CN | N-(4-cyanobenzyl) | 4-(bromomethyl)benzonitrile |

Table 2: Examples of 4-Nitrobenzyl Group Modifications and Potential Precursors

Studies on other classes of compounds containing a 4-nitrobenzyl moiety have demonstrated the importance of this group for biological activity. For example, in the context of nitroreductase-mediated gene-directed enzyme prodrug therapy, the 4-nitrobenzyl carbamate acts as a trigger that, upon reduction to a hydroxylamine, fragments to release a cytotoxic agent. Research has shown that electron-donating substituents on the benzyl ring can accelerate the rate of this fragmentation, presumably by stabilizing the developing positive charge on the benzylic carbon during the reaction. This highlights how modifications to the phenyl ring can directly impact the reactivity of the benzyl group.

Modifications of the Aminoacetamide Scaffold

For example, replacing the terminal amino group with other functional groups can be achieved by starting with different 2-substituted acetyl chlorides in the synthesis.

| Scaffold Modification | Resulting Analog Structure | Potential Synthetic Approach |

| N-acetylation of the amino group | 2-(Acetylamino)-N-ethyl-N-(4-nitro-benzyl)-acetamide | Acetylation of the final compound |

| Replacement of amino with hydroxyl | 2-Hydroxy-N-ethyl-N-(4-nitro-benzyl)-acetamide | Reaction of N-ethyl-N-(4-nitrobenzyl)amine with 2-hydroxyacetyl chloride |

| Chain extension | 3-Amino-N-ethyl-N-(4-nitro-benzyl)-propanamide | Use of 3-aminopropanoyl chloride in the final acylation step |

Table 3: Examples of Aminoacetamide Scaffold Modifications

In a study of 2-aminoacetamide derivatives as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists, researchers replaced an unstable oxadiazole ring with a more stable amide group within the scaffold. This modification improved the chemical stability of the compounds while maintaining their biological activity. This demonstrates that strategic modifications to the core scaffold can address issues like metabolic instability without compromising the desired pharmacological profile.

Structure-Reactivity Relationship (SAR) Studies based on Chemical Modifications

The synthesis of various analogs of this compound provides the foundation for systematic structure-reactivity relationship (SAR) studies. By comparing the chemical or biological properties of the parent compound with its derivatives, researchers can deduce the contributions of each modified moiety.

N-ethyl Moiety: SAR studies on related compounds suggest that the size and lipophilicity of the N-alkyl substituent are critical. While an ethyl group is often well-tolerated, increasing the steric bulk (e.g., to isopropyl or tert-butyl) may decrease activity due to steric hindrance. Conversely, introducing aromatic rings could enhance activity through additional binding interactions like π-π stacking.

Aminoacetamide Scaffold: The primary amino group offers a site for hydrogen bonding, which is often crucial for molecular recognition. Acetylation or removal of this group would likely alter the compound's binding properties. The length and flexibility of the acetamide linker are also important; shortening or lengthening the chain could disrupt the optimal positioning of the N-ethyl and N-(4-nitrobenzyl) groups for interaction with a target.

Advanced Research Applications and Methodological Contributions

Role as a Model Compound in Mechanistic Organic Chemistry Research

While specific mechanistic studies centered exclusively on 2-Amino-N-ethyl-N-(4-nitro-benzyl)-acetamide are not extensively documented, its structure is highly relevant for investigating several fundamental organic reaction mechanisms. The amide bond's restricted rotation due to partial double bond character is a key area of study. The presence of bulky and electronically distinct substituents on the amide nitrogen, namely the ethyl and 4-nitrobenzyl groups, influences the rotational energy barrier between the E and Z isomers. NMR spectroscopy, combined with DFT calculations, is a primary tool for studying this conformational behavior in similar N,N-disubstituted amides, providing insight into the steric and electronic effects that govern amide bond geometry and dynamics. scielo.br

Furthermore, the compound can serve as a model for studying radical reactions. For instance, research on the base-mediated coupling of benzylic alcohols with acetamides has revealed radical pathways where an alkoxide intermediate undergoes α-hydrogen atom transfer. rsc.org The nitrobenzyl group in this compound could significantly influence such radical processes. The strong electron-withdrawing nature of the nitro group can affect the stability of radical intermediates and potentially alter reaction pathways compared to unsubstituted benzyl (B1604629) systems. rsc.orgnih.gov Mechanistic investigations could explore how the nitro group participates in or modulates radical condensation reactions, offering deeper understanding of base-mediated transformations. rsc.org

Utilization in the Development of Novel Synthetic Methodologies

The synthesis of tertiary amides like this compound is a focal point for the development of new synthetic methods. Traditional N-alkylation of secondary amides often requires strong bases and can be challenging. derpharmachemica.com Modern methodologies, including microwave-assisted synthesis and multicomponent reactions, offer more efficient and versatile routes. researchgate.netabq.org.br The structure of this compound makes it a relevant target for testing and refining such novel synthetic protocols, particularly those aimed at constructing sterically hindered or electronically complex N,N-disubstituted acetamides.

The versatile reactivity of the nitro group also opens avenues for methodological development. The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, providing a route to various functionalized molecules. researchgate.net Developing chemoselective methods to reduce the nitro group in this compound without affecting the amide or the primary amine would be a valuable contribution. Such studies could involve catalytic transfer hydrogenation or the use of metal hydrides, with the goal of achieving high selectivity and yield. researchgate.net Conversely, the primary amino group can be a handle for further derivatization, making the compound a useful scaffold in developing multi-step synthetic sequences.

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Structure | Methodological Significance |

|---|---|---|---|---|

| Nitro Group (-NO₂) | Reduction | H₂, Pd/C; SnCl₂, HCl; NaBH₄ | 4-Aminobenzyl derivative | Development of chemoselective reduction methods. researchgate.net |

| Primary Amine (-NH₂) | Acylation | Acetyl chloride, base | N-acetylated derivative | Exploration of selective protection/derivatization. |

| Amide (C-N bond) | Conformational Analysis | Variable Temperature NMR | - | Studying rotational barriers in complex tertiary amides. scielo.br |

| Entire Molecule | Multicomponent Reaction | Isocyanide-based reactions (e.g., Ugi) | Complex peptoid-like structures | Application as a building block in diversity-oriented synthesis. abq.org.br |

Contribution to Advanced Analytical Methodologies and Characterization Techniques

The characterization of nitroaromatic amides requires a suite of advanced analytical techniques. daneshyari.com For this compound, techniques such as ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and studying conformational isomers (rotamers) that arise from hindered rotation around the amide C-N bond. scielo.br Two-dimensional NMR techniques like HSQC and HMBC would be crucial for unambiguous assignment of all proton and carbon signals. scielo.br

Mass spectrometry provides precise molecular weight and fragmentation data, which can be used to confirm the compound's identity and purity. derpharmachemica.com Furthermore, the presence of the nitroaromatic chromophore makes UV-Visible spectroscopy a useful tool for quantitative analysis and for studying electronic transitions. The interaction between the nitro group and other parts of the molecule can be investigated by analyzing shifts in the absorption maxima. nih.govacs.org The development of analytical methods, such as colorimetric assays, for the determination of aromatic nitro compounds could also be advanced by using this molecule as a standard or test analyte. acs.org

Exploration as a Precursor in Materials Science (e.g., for nonlinear optical materials)

Organic molecules with both electron-donating (like the amino group) and strong electron-accepting (like the nitro group) moieties connected by a π-conjugated system are prime candidates for nonlinear optical (NLO) materials. researchgate.netjhuapl.edu These materials are critical for applications in optoelectronics and optical data processing. nih.gov N-benzyl-nitroaniline derivatives, which are structurally related to the title compound, have been investigated for their significant second-order NLO properties. dtic.mil

The molecular structure of this compound features a potential intramolecular charge-transfer system from the benzylamine (B48309) nitrogen to the nitrophenyl ring. This charge transfer is a key requirement for a high second-order NLO response. As a precursor, this compound could be incorporated into polymers or grown as single crystals. dtic.mil Research would focus on characterizing its NLO properties, such as second-harmonic generation (SHG) efficiency, and understanding the relationship between its molecular structure, crystal packing, and bulk optical nonlinearity.

| Structural Feature | Component in Target Compound | Role in NLO Properties | Reference Compound Example |

|---|---|---|---|

| Electron Donor Group | Amino group / Amide Nitrogen | Initiates intramolecular charge transfer (ICT). | 2-methyl-4-nitroaniline (MNA) jhuapl.edu |

| Electron Acceptor Group | Nitro group (-NO₂) | Terminates ICT, creating a large dipole moment change. | 4-Nitroaniline (p-NA) researchgate.net |

| π-Conjugated System | Phenyl Ring | Mediates the charge transfer between donor and acceptor. | N-benzyl-3-nitroaniline (NB3N) |

| Non-centrosymmetric Packing | (To be determined by crystallography) | Essential for bulk second-order NLO effects in crystals. | MNA jhuapl.edu |

Applications in Chemical Probe Design and Development

The nitrobenzyl group is a well-established photolabile protecting group (also known as a "caging" group) in chemical biology. nih.gov Upon irradiation with UV light, the ortho- or para-nitrobenzyl group undergoes a photochemical reaction that results in its cleavage, releasing a protected functional group. researchgate.net This property allows for precise spatial and temporal control over the activation of bioactive molecules.

While the title compound has a para-nitrobenzyl group, the principles of photolabile chemistry are relevant. It could be explored as a building block for creating more complex photoactivatable probes. For example, the primary amino group could be attached to a biologically active molecule, a fluorophore, or a crosslinking agent. The entire this compound moiety would then act as a photocleavable linker, releasing the active component upon UV exposure. Recent research has focused on optimizing nitrobenzyl-based linkers for higher efficiency and specificity, and an amide-substituted probe was found to label proteins with high efficiency. biorxiv.orgrsc.orgresearchgate.net The unique substitution pattern of the title compound could offer new properties, such as altered photorelease kinetics or solubility, contributing to the development of next-generation chemical probes. biorxiv.org

Future Research Directions and Perspectives in Amide and Nitroaromatic Chemistry

The chemistry of amides and nitroaromatic compounds remains a vibrant area of research, driven by their importance in pharmaceuticals, materials, and agrochemicals. nih.govnih.govnih.gov Future work involving this compound and related structures is likely to focus on several key areas.

One promising direction is the development of "smart" materials where the reduction of the nitro group acts as a trigger. For example, polymers incorporating this moiety could change their properties (e.g., solubility, conformation) in response to a reductive environment, which is characteristic of hypoxic conditions found in tumors. This could be exploited for targeted drug delivery or diagnostic imaging. researchgate.net

In synthetic chemistry, the development of catalytic, enantioselective transformations involving this scaffold would be highly valuable. For instance, asymmetric modification of the carbon atom alpha to the primary amino group could lead to chiral building blocks for drug synthesis. Furthermore, the continued exploration of green chemistry approaches for the synthesis and modification of nitroaromatic amides will be critical to improving the sustainability of chemical manufacturing. mdpi.com The diverse reactivity of the nitro group, combined with the structural importance of the amide bond, ensures that compounds like this compound will remain relevant platforms for chemical innovation. mdpi.com

Q & A

Q. What are the recommended analytical techniques for structural characterization of 2-Amino-N-ethyl-N-(4-nitro-benzyl)-acetamide?

- Methodological Answer : Structural characterization should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the ethyl, benzyl, and nitro groups. Integration ratios can validate substitution patterns .

- Infrared Spectroscopy (IR) : Identify functional groups like the amide C=O stretch (~1650 cm) and nitro group vibrations (~1520 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (e.g., [M+H] peak) and detect fragmentation patterns .

- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous bond lengths and angles, as demonstrated for structurally similar acetamide derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Synthesis typically involves:

- Reductive Amination : React 4-nitrobenzaldehyde with ethylamine under acidic conditions (pH 4–5) in methanol, using NaBHCN as a reducing agent. This method yields secondary amines efficiently (~85% yield in analogous reactions) .

- Amide Coupling : Condense 2-aminoacetic acid derivatives with N-ethyl-4-nitrobenzylamine using coupling agents like EDC/HOBt. Monitor reaction progress via TLC or HPLC .

Table 1 : Comparison of Synthetic Routes

| Method | Yield | Key Reagents |

|---|---|---|

| Reductive Amination | ~85% | NaBHCN, MeOH |

| Amide Coupling | ~70% | EDC, HOBt, DMF |

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Use HPLC (>95% purity) and elemental analysis to standardize batches. Impurities like unreacted nitrobenzaldehyde can skew bioassay results .

- Assay Conditions : Optimize cell culture media (e.g., pH, serum content) to avoid compound degradation. For example, acetamide derivatives hydrolyze under acidic/basic conditions, forming acetic acid and ammonia .

- Computational Validation : Perform molecular docking to predict binding affinities to target proteins (e.g., kinases), aligning with experimental IC values .

Q. What strategies improve reaction yields during the synthesis of this compound?

- Methodological Answer : Key optimization steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency by stabilizing intermediates .

- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation reactions by reducing activation energy .

- Temperature Control : Maintain temperatures below 40°C during nitro-group reductions to prevent side reactions (e.g., over-reduction to amines) .

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | DMF | +15% |

| Catalyst (DMAP) | 10 mol% | +20% |

| Temperature | 25–30°C | +10% |

Q. How can the stability of this compound be maintained during pharmacological assays?

- Methodological Answer : Stability challenges include hydrolysis and photodegradation:

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the amide bond .

- Light Protection : Store solutions in amber vials to prevent nitro-group photoreduction, which alters electronic properties .

- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under inert gas (N) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies often stem from:

- Polymorphism : Recrystallize the compound from ethanol/water mixtures to isolate the most stable crystalline form, which may exhibit different solubility .

- Solvent Purity : Use HPLC-grade solvents to avoid surfactant contaminants that artificially enhance solubility .

- Experimental Validation : Conduct parallel shake-flask experiments with UV-Vis quantification at λ ~270 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.